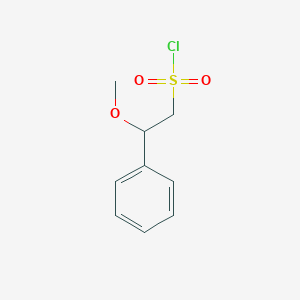

2-Methoxy-2-phenylethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methoxy-2-phenylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRJHFBEKLVMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2-Methoxy-2-phenylethane-1-sulfonyl chloride involves several synthetic routes. One common method includes the reaction of 2-methoxy-2-phenylethanol with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Methoxy-2-phenylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in redox reactions depending on the reagents used.

Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine for substitution reactions. The reactions are often carried out in solvents like dichloromethane or tetrahydrofuran under anhydrous conditions.

Major Products: The major products formed from these reactions are sulfonamides, sulfonate esters, and other substituted derivatives.

Scientific Research Applications

2-Methoxy-2-phenylethane-1-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of drugs, particularly those involving sulfonamide groups.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Methoxy-2-phenylethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which can form stable sulfonamide, sulfonate ester, and sulfonate thioester bonds, respectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-Methoxy-2-phenylethane-1-sulfonyl chloride (hypothetical) with structurally related sulfonyl chlorides and other reactive intermediates:

Reactivity and Functional Group Influence

- Methoxy vs.

- Steric Effects : Bulkier substituents (e.g., 2-methoxy vs. methyl in methane sulfonyl chloride) may hinder nucleophilic attack, impacting reaction rates .

Biological Activity

2-Methoxy-2-phenylethane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 2-Methoxy-2-phenylethane-1-sulfonyl chloride typically involves the reaction of phenylmethanol with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. This method allows for the introduction of the sulfonyl group efficiently, yielding the desired compound with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those containing the 2-methoxy-2-phenylethane structure. For instance, compounds with similar sulfonyl moieties have shown moderate activity against various cancer cell lines such as HCT-116 (colon cancer) and BT-549 (breast cancer), with growth inhibition percentages (GI%) ranging from 10% to 17% .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | GI% |

|---|---|---|

| Compound A | HCT-116 | 17.64% |

| Compound B | BT-549 | 17.37% |

| Compound C | UO-31 | 10.83% |

| Compound D | SNB-75 | 13.76% |

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have also been explored. Studies indicate that compounds related to 2-Methoxy-2-phenylethane-1-sulfonyl chloride exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated significant inhibition against E. coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound E | E. coli | 31 ± 0.12 | 7.81 |

| Compound F | K. pneumoniae | 30 ± 0.12 | 7.81 |

The biological activity of 2-Methoxy-2-phenylethane-1-sulfonyl chloride is believed to stem from its ability to interact with various biological nucleophiles, including amino acids and proteins. The sulfonyl group can participate in nucleophilic substitution reactions, potentially leading to the inhibition of enzyme activities critical for cellular processes .

Case Studies

- Anticancer Evaluation : A study involving a series of sulfonamide derivatives indicated that modifications to the sulfonyl group can enhance cytotoxicity against specific cancer cell lines, suggesting that 2-Methoxy-2-phenylethane-1-sulfonyl chloride could serve as a lead compound for further development .

- Antibacterial Screening : In vitro tests conducted on various synthesized sulfonamides revealed promising antibacterial effects against clinically relevant pathogens, reinforcing the therapeutic potential of compounds derived from this class .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxy-2-phenylethane-1-sulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). For example, analogous sulfonyl chlorides (e.g., 2,2-dimethylpropane-1-sulfonyl chloride) are prepared by reacting sulfonic acids with SOCl₂ under anhydrous conditions at 60–80°C for 4–6 hours . Purity is ensured via distillation or recrystallization.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (e.g., argon) at 2–8°C in moisture-proof containers. Avoid exposure to humidity, as sulfonyl chlorides hydrolyze readily to sulfonic acids. Use anhydrous solvents (e.g., dry DCM) during reactions. Safety protocols from SDS guidelines recommend working in a fume hood with PPE (gloves, goggles) .

Q. What analytical techniques are used to confirm the identity and purity of this compound?

- Methodological Answer :

- NMR (¹H, ¹³C): Confirm structural integrity by verifying methoxy (-OCH₃) and sulfonyl chloride (-SO₂Cl) signals.

- HPLC : Assess purity (>97% by area normalization) using a C18 column with acetonitrile/water gradients .

- FTIR : Identify characteristic SO₂Cl stretching bands (~1370 cm⁻¹ and 1170 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?

- Methodological Answer : By-products (e.g., sulfonic acids) arise from hydrolysis. Strategies include:

- Controlled reagent addition : Add SOCl₂ dropwise to the sulfonic acid in dry DCM to limit exothermic side reactions.

- Temperature modulation : Maintain reaction temperatures below 80°C to prevent decomposition.

- In situ trapping : Use molecular sieves or desiccants to absorb generated HCl, shifting equilibrium toward product .

Q. How do steric and electronic effects of the methoxy and phenyl groups influence reactivity?

- Methodological Answer :

- Steric hindrance : The 2-methoxy-2-phenyl substituent restricts nucleophilic attack at the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tert-butanol).

- Electronic effects : The electron-donating methoxy group stabilizes intermediates in SN2 mechanisms but may reduce electrophilicity of the sulfur center. Kinetic studies (e.g., competition experiments with substituted amines) can quantify these effects .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- Controlled degradation studies : Monitor hydrolysis rates via HPLC at pH 2–12 (buffered solutions, 25°C).

- Isolation of intermediates : Use LC-MS to identify degradation products (e.g., sulfonic acids or disulfides).

- Computational modeling : Predict hydrolysis pathways using DFT calculations to explain pH-dependent stability .

Q. How can researchers address overlapping peaks in chromatographic analysis of reaction mixtures?

- Methodological Answer :

- Gradient optimization : Adjust mobile phase composition (e.g., acetonitrile:water ratios) to improve resolution.

- Derivatization : Convert sulfonyl chloride to a UV-active derivative (e.g., with dansyl hydrazine) for enhanced detection .

- 2D-LC/MS : Couple orthogonal separation modes (e.g., ion-pairing + reversed-phase) for complex mixtures .

Application-Focused Questions

Q. What are typical applications of this compound in multi-step organic syntheses?

- Methodological Answer :

- Sulfonamide formation : React with amines (e.g., primary/secondary amines) to generate sulfonamides, common in drug discovery (e.g., protease inhibitors).

- Polymer modification : Incorporate into monomers for sulfonated polymers used in ion-exchange membranes.

- Cross-coupling reactions : Use as an electrophile in Pd-catalyzed couplings with boronic acids .

Q. How can this compound be used to study enzyme inhibition mechanisms?

- Methodological Answer :

- Active-site probing : Label cysteine residues in enzymes via nucleophilic substitution, followed by MS/MS to map binding sites.

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates under varying concentrations of the sulfonyl chloride derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.